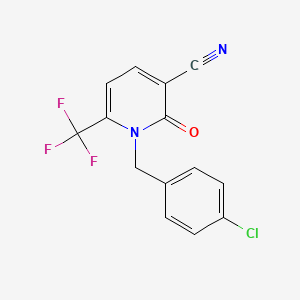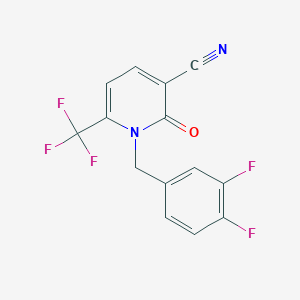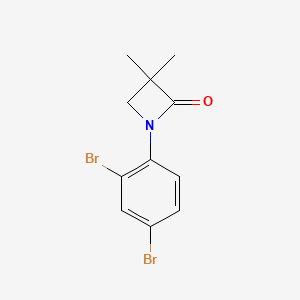
1-(3,4-Dimethylphenyl)butane-1,3-dione
Vue d'ensemble
Description
Applications De Recherche Scientifique
Photoredox Mediated Synthesis
1-(3,4-Dimethylphenyl)butane-1,3-dione, a variant of 1,4-diphenyl substituted butane 1,4-dione, is significant in heterocyclic and natural product chemistry. A photoredox-mediated, cost-effective synthesis method using Mo and W based polyoxometalates as catalysts under UV-light has been developed for such compounds. This method provides an economical and scalable approach to synthesizing substituted 1,4-diphenylbutane-1,4-diones (Das, Lai, Mallick, & Roy, 2016).
Tautomeric and Acid-Base Properties
Research on azoderivatives of benzoylacetone, including this compound variants, reveals their structural, tautomeric, and acid-base properties. The study indicates a mixture of Z-enol-azo-II and hydrazo-III tautomeric forms in solution, with solvent polarity influencing the balance towards the enol-azo form. The proton dissociation process in these compounds is unspontaneous, endothermic, and entropically unfavorable (Mahmudov et al., 2011).
Nickel(II) Complex Synthesis
The compound serves as a template for synthesizing nickel(II) macrocyclic and open-chain complexes. The study of 1-phenyl-butane-1,3-dione mono-S-methylisothiosemicarbazone, a related compound, led to the formation of two nickel(II) complexes, characterized by X-ray diffraction, spectroscopic methods, and cyclic voltammetry (Gradinaru et al., 2001).
Structural Analysis
Structural analysis of compounds like bis(4-tert-butyl-2,6-dimethylphenyl)hexa-1,5-diyne-3,4-dione, a related derivative, shows extended s-trans conformation and suggests little electronic delocalization between its components. Such studies aid in understanding molecular configurations and interactions (Faust, Bruhn, & Rossi, 2005).
Applications in Corrosion Inhibition
Spirocyclopropane derivatives, including compounds related to this compound, have been studied for their corrosion inhibition properties. These compounds have shown effectiveness as inhibitors in acidic solutions, demonstrating both physical and chemical adsorption onto metal surfaces (Chafiq et al., 2020).
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)butane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-4-5-11(6-9(8)2)12(14)7-10(3)13/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRKSPWUZRACIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol](/img/structure/B3037558.png)



![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate](/img/structure/B3037563.png)
![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate](/img/structure/B3037564.png)
![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate](/img/structure/B3037566.png)
methanone](/img/structure/B3037567.png)

![2-[3-[2-(6-Chloro-2-pyridinyl)hydrazono]-1-(dimethylamino)propylidene]malononitrile](/img/structure/B3037572.png)
![4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(4-chloro-3-methyl-5-isoxazolyl)benzenesulfonamide](/img/structure/B3037574.png)
![1-(4-chlorobenzyl)-3-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B3037575.png)

